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Compound of Interest

Compound Name: (S)-HH2853

CAS No.: 2202678-05-3

Cat. No.: B15144053

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-HH2853 is a novel, potent, and selective small molecule dual inhibitor of the histone

methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste

homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive

Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the

trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic mark is associated

with gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various

cancers, making it a compelling therapeutic target.

Preclinical studies have demonstrated that dual inhibition of EZH1 and EZH2 may offer

superior efficacy compared to selective EZH2 inhibition due to the compensatory mechanisms

between the two enzymes.[1] (S)-HH2853 has been shown to potently inhibit H3K27

methylation in multiple cancer cell lines and has exhibited superior anti-tumor efficacy in

several tumor xenograft models compared to the EZH2-selective inhibitor tazemetostat.[2][3][4]
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[5] These application notes provide detailed protocols for key experiments to assess the

cellular and in vivo effects of (S)-HH2853 for epigenetic research and drug development.

Mechanism of Action
(S)-HH2853 exerts its effects by inhibiting the enzymatic activity of both EZH1 and EZH2,

leading to a global reduction in H3K27me3 levels. This, in turn, leads to the de-repression of

PRC2 target genes, including tumor suppressor genes, thereby inhibiting cancer cell

proliferation and survival.
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Mechanism of Action of (S)-HH2853
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Caption: Mechanism of (S)-HH2853 action on the PRC2 complex.

Data Presentation
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Biochemical Activity
(S)-HH2853 demonstrates potent inhibition of both wild-type and mutant EZH2, as well as

EZH1.

Target Enzyme IC50 (nM)
Reference Compound
(Tazemetostat) IC50 (nM)

EZH2 (Wild-Type and Mutant) 2.21 - 5.36 Similar to (S)-HH2853

EZH1 9.26 58.43

Data from preclinical studies.

[2]

Clinical Efficacy of (S)-HH2853
Clinical trials have shown promising anti-tumor activity in various refractory solid tumors and

non-Hodgkin lymphomas.

Phase I Study in Refractory Solid Tumors and Non-Hodgkin Lymphomas

Indication
Number of
Patients

Objective
Response
Rate (ORR)

Complete
Response (CR)

Partial
Response (PR)

All Evaluable

Patients
57 27.9% 4 13

Epithelioid

Sarcoma (ES)
32 31.3% 1 (unconfirmed)

5 (3

unconfirmed)

Data from a

Phase I clinical

trial.[1][5]

Phase Ib Study in Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL)
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Patient Cohort Number of Patients
Overall Response
Rate (ORR)

Disease Control
Rate (DCR)

R/R PTCL 34 64.7% 73.5%

Data from a Phase Ib

clinical trial.[6]

Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for characterizing the in vitro and in vivo

activity of (S)-HH2853.
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Experimental Workflow for (S)-HH2853 Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15144053?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC12354863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12354863/
https://aacrjournals.org/cancerres/article/82/12_Supplement/5436/702794/Abstract-5436-HH2853-is-a-selective-small
https://www.researchgate.net/publication/361338022_Abstract_5436_HH2853_is_a_selective_small_molecular_dual_inhibitor_of_EZH12_with_potent_anti-tumor_activities
https://pubmed.ncbi.nlm.nih.gov/40821900/
https://pubmed.ncbi.nlm.nih.gov/40821900/
https://pubmed.ncbi.nlm.nih.gov/40821900/
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.11562
https://www.haihepharma.com/en/news/details/413
https://www.haihepharma.com/en/news/details/413
https://www.benchchem.com/product/b15144053/docs#application-notes-and-protocols-for-s-hh2853-in-epigenetic-research
https://www.benchchem.com/product/b15144053/docs#application-notes-and-protocols-for-s-hh2853-in-epigenetic-research
https://www.benchchem.com/product/b15144053/docs#application-notes-and-protocols-for-s-hh2853-in-epigenetic-research
https://www.benchchem.com/product/b15144053/docs#application-notes-and-protocols-for-s-hh2853-in-epigenetic-research
https://www.benchchem.com/product/b15144053?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144053?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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